2,4-Difluorophenyl isocyanate
Overview
Description
2,4-Difluorophenyl isocyanate is a chemical compound with the linear formula F2C6H3NCO . It is a clear colorless to faintly yellow liquid .
Synthesis Analysis
2,4-Difluorophenyl isocyanate has been used in the synthesis of N,N-disubstituted S,N′-diarylisothioureas . It acts as a blocking reagent, modifying the hydroxyl, amine, and epoxide functional groups of cured MY720/DDS epoxy thin films .Molecular Structure Analysis
The molecular formula of 2,4-Difluorophenyl isocyanate is C7H3F2NO . Its molecular weight is 155.10 .Chemical Reactions Analysis
2,4-Difluorophenyl isocyanate has been used in the synthesis of N,N-disubstituted S,N′-diarylisothioureas . It acts as a blocking reagent, modifying the hydroxyl, amine, and epoxide functional groups of cured MY720/DDS epoxy thin films .Physical And Chemical Properties Analysis
2,4-Difluorophenyl isocyanate is a clear colorless to faintly yellow liquid . It has a molecular weight of 155.10 . The density is 1.309 g/mL at 25 °C .Scientific Research Applications
Novel Analgesic-Antiinflammatory Applications
2,4-Difluorophenyl isocyanate derivatives, such as 5-(2,4-Difluorophenyl)salicylic acid (diflunisal), have been identified as effective analgesic and antiinflammatory agents. Diflunisal exhibits higher activity and a longer duration of action compared to aspirin, highlighting its potential in pain and inflammation management (Hannah et al., 1978).
Biomarker Determination
2,4-Difluorophenyl isocyanate-related compounds have been studied for their role in biomarker determination. Specifically, albumin adducts of methylenediphenyl diisocyanate (MDI), a related isocyanate, have been analyzed to assess exposure levels and the risk of respiratory diseases in workers exposed to isocyanates (Sabbioni et al., 2010).
Prodrug Development
2,4-Difluorophenyl isocyanate derivatives have been utilized in the development of prodrugs, such as fosfluconazole. This water-soluble prodrug of Diflucan represents an advancement in drug delivery, particularly in enhancing solubility and bioavailability (Bentley et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2,4-difluoro-1-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNENEALJPWJWJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343928 | |
Record name | 2,4-Difluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorophenyl isocyanate | |
CAS RN |
59025-55-7 | |
Record name | 2,4-Difluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Difluorophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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